molecular formula C18H20BClO3 B6321025 2-(4-Benzyloxy-3-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096995-23-0

2-(4-Benzyloxy-3-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No. B6321025
CAS RN: 2096995-23-0
M. Wt: 330.6 g/mol
InChI Key: ITWMHCCRHULIFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Benzyloxy-3-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (also known as BCDMD) is a boron-containing compound with a wide range of applications in scientific research. BCDMD has been used to study the biochemical and physiological effects of compounds, as well as to investigate the structure and function of proteins. BCDMD has also been used as a reagent in organic synthesis and as a catalyst in polymerization reactions.

Scientific Research Applications

BCDMD has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, as well as to investigate the biochemical and physiological effects of compounds. BCDMD has also been used as a reagent in organic synthesis and as a catalyst in polymerization reactions.

Mechanism of Action

The mechanism of action of BCDMD is not yet fully understood. However, it is believed that BCDMD binds to proteins and alters their structure and function. BCDMD is also believed to interact with other molecules, such as lipids, and affect their structure and function.
Biochemical and Physiological Effects
BCDMD has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase, and to affect the activity of other proteins, such as ion channels. BCDMD has also been shown to affect the activity of certain hormones, such as cortisol, and to alter the expression of certain genes.
Advantages and Limitations for Laboratory Experiments
BCDMD has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. BCDMD is also soluble in a variety of organic solvents, making it suitable for a wide range of applications. However, BCDMD is also limited in its use in laboratory experiments. It is not very soluble in water, and it can be difficult to purify.

Future Directions

There are a number of potential future directions for BCDMD. It could be used to study the structure and function of proteins, as well as to investigate the biochemical and physiological effects of compounds. BCDMD could also be used to develop new drugs and drug delivery systems. Additionally, BCDMD could be used to study the effects of environmental pollutants on human health. Finally, BCDMD could be used to develop new catalysts for organic synthesis and polymerization reactions.

Synthesis Methods

BCDMD can be synthesized using a number of different methods. One method involves the reaction of benzyl chloride with 4-chlorophenol in the presence of sodium hydroxide. The reaction is carried out in an aqueous solution at room temperature and yields BCDMD as a white solid. Another method involves the reaction of 4-chlorophenol and benzyl bromide in the presence of sodium hydroxide. The reaction is carried out in an aqueous solution at room temperature and yields BCDMD as a white solid.

properties

IUPAC Name

2-(3-chloro-4-phenylmethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BClO3/c1-18(2)12-22-19(23-13-18)15-8-9-17(16(20)10-15)21-11-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWMHCCRHULIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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